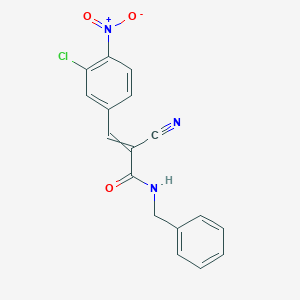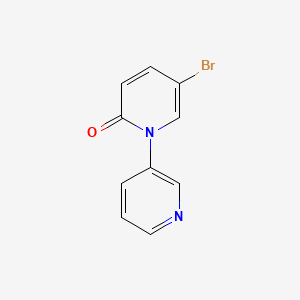
5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is a brominated pyridine derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a bromine atom at the 5-position of the pyridine ring and a pyridin-3-yl group at the 1-position, making it a valuable intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with pyridin-3-ylboronic acid in the presence of a palladium catalyst and a base, typically using water as the solvent.
Direct Bromination: Bromination of pyridin-3-ylpyridin-2(1H)-one using bromine in an appropriate solvent, such as acetic acid, under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki cross-coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromine atom to a more reactive species, such as a bromonium ion.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different pyridine derivative.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Bromine oxides, bromonium ions.
Reduction Products: Hydrogenated pyridine derivatives.
Substitution Products: Alkylated or arylated pyridine derivatives.
Scientific Research Applications
5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used to study biological processes involving pyridine derivatives.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A related pyridine derivative with a methyl group at the 2-position.
5-Bromo-3-pyridinemethanol: Another brominated pyridine derivative with a methanol group at the 3-position.
Uniqueness: 5-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which allows for diverse chemical reactions and applications compared to other brominated pyridines.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses for this intriguing molecule.
Properties
IUPAC Name |
5-bromo-1-pyridin-3-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-4-10(14)13(7-8)9-2-1-5-12-6-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTRNGBWTWNQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

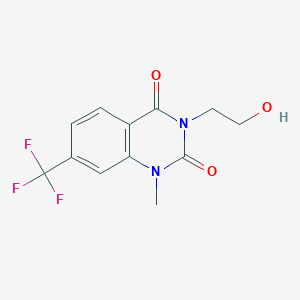
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906483.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2906484.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2906485.png)
![N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2906486.png)
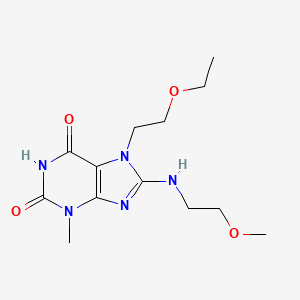
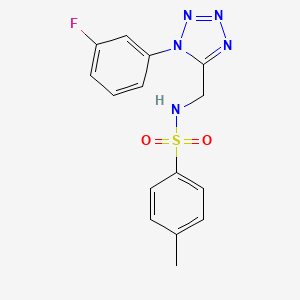
![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)
![5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2906493.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2906495.png)
![N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide](/img/structure/B2906497.png)
![4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide](/img/structure/B2906499.png)
